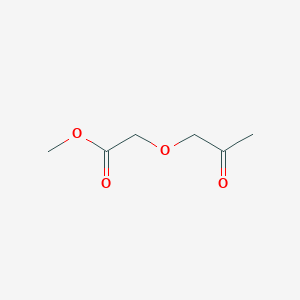

Methyl (2-oxopropoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-oxopropoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGUHQBLOOYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470786 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-66-4 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Regioselective Synthesis of Methyl (2-oxopropoxy)acetate via O-Alkylation of Methyl Acetoacetate

An In-Depth Technical Guide

Executive Summary

This technical guide provides a detailed exploration of the synthesis of methyl (2-oxopropoxy)acetate, a valuable building block in organic synthesis. The core of this process involves the alkylation of methyl acetoacetate with a methyl haloacetate. A significant chemical challenge arises from the ambident nucleophilic nature of the methyl acetoacetate enolate, which can lead to either carbon (C-) or oxygen (O-) alkylation. This document delineates the mechanistic principles governing this regioselectivity and presents an optimized experimental protocol designed to favor the desired O-alkylation pathway. Detailed methodologies for reaction setup, execution, purification, and characterization are provided for researchers, chemists, and professionals in drug development.

Introduction

The Target Molecule: this compound

This compound (CAS No: 61363-66-4) is an organic compound featuring both an ester and a ketone functional group.[1][2] Its structure presents a unique scaffold for further chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| IUPAC Name | methyl 2-(2-oxopropoxy)acetate | [1] |

| SMILES | CC(=O)COCC(=O)OC | [1] |

The Core Synthetic Challenge: Regioselectivity in Enolate Alkylation

The synthesis of this compound from methyl acetoacetate is a classic example of enolate alkylation.[3] Methyl acetoacetate, a β-keto ester, possesses acidic α-hydrogens that can be abstracted by a base to form a resonance-stabilized enolate.[4][5] This enolate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon or the enolate oxygen.[6] This dual reactivity leads to a critical challenge: controlling whether the reaction proceeds via C-alkylation to form a substituted β-keto ester, or via the desired O-alkylation to yield an enol ether derivative.[6][7] Achieving high selectivity for O-alkylation is paramount for an efficient synthesis of the target molecule.

Mechanistic Principles: C- versus O-Alkylation

The outcome of the alkylation reaction is determined by a delicate balance of several factors, including the choice of base, solvent, electrophile, and temperature.[8]

Formation and Nature of the Methyl Acetoacetate Enolate

Treatment of methyl acetoacetate with a suitable base results in the formation of an enolate ion. The negative charge is delocalized across the oxygen and the α-carbon atom, as depicted by its resonance structures. While the resonance form with the negative charge on the more electronegative oxygen atom is the major contributor, the α-carbon often proves to be a more potent nucleophile in many solvent systems.[9]

The Ambident Nucleophile: Competing Reaction Pathways

The enolate can attack an electrophile, such as methyl chloroacetate, at either the carbon or the oxygen atom. The competition between these two pathways is the central theme of this synthesis.

Factors Favoring O-Alkylation

To selectively synthesize this compound, conditions must be chosen to favor the O-alkylation pathway. The key controlling factors are:

-

Solvent: Polar aprotic solvents like DMF or DMSO are highly effective at solvating cations but poorly solvate anions.[8] This leaves the oxygen atom of the enolate (the site of highest negative charge density) more exposed and reactive, thereby promoting O-alkylation. In contrast, protic solvents would hydrogen-bond to the oxygen, hindering its reactivity and favoring C-alkylation.[8]

-

Counter-ion: Larger alkali metal cations, such as potassium (K⁺), are less effective at coordinating with the enolate oxygen compared to smaller cations like lithium (Li⁺). This looser ion pairing increases the reactivity at the oxygen atom, favoring the O-alkylation pathway.[8]

-

Electrophile: The nature of the alkylating agent is crucial. While a comprehensive discussion involves Hard-Soft Acid-Base (HSAB) theory, a general trend is that more reactive ("harder") electrophiles tend to favor reaction at the "harder" oxygen atom.[10]

-

Temperature: Reaction kinetics can be temperature-dependent. O-alkylation is often considered the kinetically favored pathway, while C-alkylation can be thermodynamically favored. Running the reaction at controlled, often lower, temperatures can sometimes enhance kinetic product formation.

Optimized Synthetic Protocol

This protocol is designed to maximize the yield of the O-alkylated product by incorporating the principles discussed above.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Notes |

| Methyl Acetoacetate | 105-45-3 | 116.12 | ≥99% | Starting material. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered | Base for enolate formation. |

| Methyl Chloroacetate | 96-34-4 | 108.52 | ≥99% | Alkylating agent. Lachrymator. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Reaction solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | For extraction. |

| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 | - | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |

Experimental Workflow

The overall experimental procedure involves enolate formation, alkylation, aqueous workup, and purification.

Step-by-Step Procedure

-

Flask Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with finely powdered anhydrous potassium carbonate (1.2 equivalents) and 100 mL of anhydrous DMF.

-

Enolate Formation: Add methyl acetoacetate (1.0 equivalent) to the stirred suspension at room temperature. Allow the mixture to stir for 1 hour to ensure complete formation of the potassium enolate.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl chloroacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated brine (2 x 100 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Characterization and Data Analysis

Expected Yield and Properties

-

Appearance: Colorless to pale yellow oil.

-

Expected Yield: 60-75% (Yields are highly dependent on strict adherence to anhydrous conditions and reaction control).

-

Boiling Point: The boiling point will be determined under vacuum; precise values should be obtained from experimental data or specialized databases.

Spectroscopic Analysis (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.30 ppm (s, 2H, -O-CH₂ -C=O)

-

δ ~4.25 ppm (s, 2H, -C(=O)-CH₂ -O-)

-

δ ~3.75 ppm (s, 3H, -COOCH₃ )

-

δ ~2.20 ppm (s, 3H, CH₃ -C=O)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~205 ppm (C =O, ketone)

-

δ ~169 ppm (C =O, ester)

-

δ ~75 ppm (-O-C H₂-C=O)

-

δ ~68 ppm (-C(=O)-C H₂-O-)

-

δ ~52 ppm (-COOC H₃)

-

δ ~26 ppm (C H₃-C=O)

-

-

IR (neat, cm⁻¹):

-

~1750-1735 cm⁻¹ (strong, C=O stretch, ester)

-

~1720 cm⁻¹ (strong, C=O stretch, ketone)

-

~1200-1100 cm⁻¹ (strong, C-O stretch)

-

Troubleshooting and Safety

-

Low Yield/Formation of C-Alkylated Product: This is the most common issue. Ensure all reagents and solvents are strictly anhydrous. Confirm the base is of high quality and finely powdered for maximum surface area. Slower addition of the electrophile at low temperature is critical.

-

Product Hydrolysis: The ester functional groups are susceptible to hydrolysis. Ensure all workup steps are performed without unnecessary delay and that the final product is stored under dry conditions.

-

Safety Precautions: Methyl chloroacetate is a lachrymator and toxic; handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). DMF is a skin irritant and should be handled with care.

Conclusion

The synthesis of this compound from methyl acetoacetate is an excellent case study in controlling the regioselectivity of an ambident nucleophile. By carefully selecting a polar aprotic solvent (DMF) and a base with a large counter-ion (K₂CO₃), the reaction equilibrium can be shifted to strongly favor the desired O-alkylation pathway. The protocol described herein provides a robust and reliable method for obtaining the target molecule in good yield, offering a valuable tool for synthetic chemists.

References

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

-

PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates. (2011-02-08). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11701055, Methyl 2-(2-oxopropoxy)acetate. Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 81(1), 1-13. Available at: [Link]

-

Organic Syntheses. Procedure for workup and extraction. Coll. Vol. 10, p.49 (2004); Vol. 79, p.159 (2002). Available at: [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2020-08-11). Available at: [Link]

-

Neubacher, S. (2012). C- or O-Alkylation?. ChemistryViews. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. International Journal of the Physical Sciences, 7(32), 5219-5226. Available at: [Link]

-

Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]

-

PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. (2011-02-25). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724791, Methyl 2-Hydroxy-2-methoxyacetate. Available at: [Link]

-

Reddit r/chemistry. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. (2011). Available at: [Link]

-

Gronert, S., & Wu, Y. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in Determining the Barrier. The Journal of Organic Chemistry, 81(8), 3121-3127. Available at: [Link]

Sources

- 1. Methyl 2-(2-oxopropoxy)acetate | C6H10O4 | CID 11701055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aklectures.com [aklectures.com]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 10. reddit.com [reddit.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl (2-oxopropoxy)acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of Methyl (2-oxopropoxy)acetate, a bifunctional molecule of interest in synthetic chemistry and drug discovery. By synthesizing available data with established principles of organic chemistry, this document aims to serve as a critical resource for researchers and professionals in the field.

Molecular Identity and Core Physical Characteristics

This compound, identified by the CAS number 61363-66-4 , possesses a molecular formula of C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2][3] Its structure incorporates both a ketone and an ester functional group, rendering it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 61363-66-4 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| Boiling Point (calculated) | 221.57 °C | [2] |

| Density (calculated) | 1.086 g/cm³ | [2] |

| Flash Point (calculated) | 90.6 °C | [2] |

| XLogP3 | -0.2 | [3] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

It is important to note that the boiling point, density, and flash point are calculated values and should be treated as estimates until experimentally verified data becomes available.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals:

-

A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

-

A singlet for the three protons of the ester methyl group (O-CH₃).

-

A singlet for the two protons of the methylene group adjacent to the ketone (C(=O)-CH₂-O).

-

A singlet for the two protons of the methylene group adjacent to the ester (O-CH₂-C=O).

The precise chemical shifts (δ) will be influenced by the solvent used for analysis.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is anticipated to show six signals, corresponding to each unique carbon atom in the molecule:

-

A signal for the acetyl methyl carbon.

-

A signal for the ester methyl carbon.

-

Two distinct signals for the two methylene carbons.

-

A signal for the ketonic carbonyl carbon.

-

A signal for the ester carbonyl carbon.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of its two carbonyl groups:

-

A sharp, strong peak around 1750-1735 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Another sharp, strong peak around 1725-1705 cm⁻¹ for the C=O stretch of the ketone.

-

C-O stretching vibrations for the ester and ether linkages will also be present in the fingerprint region.

Predicted Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 146. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the acetyl group (-COCH₃), and other characteristic cleavages of ethers and esters.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its ketone and ester functionalities. As a 1,3-dicarbonyl-like compound, it possesses unique chemical characteristics that are valuable in synthesis.

Keto-Enol Tautomerism

A fundamental property of compounds containing a dicarbonyl moiety is their ability to exist in equilibrium between the keto and enol forms.[3][4][5][6][7] This tautomerism is a cornerstone of their reactivity, as the enol form and the corresponding enolate are nucleophilic.

Caption: Keto-Enol Tautomerism Equilibrium.

The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[3] The presence of the ether oxygen atom may also affect the stability of the enol form.

Reactivity at the Ketone Carbonyl

The ketone group is susceptible to nucleophilic attack. Key reactions include:

-

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄), which typically do not reduce the ester functionality.[8]

-

Wittig Reaction: Conversion of the ketone to an alkene is possible through reaction with a phosphorus ylide.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will form tertiary alcohols.

Reactivity at the Ester Carbonyl

The ester group is a classic electrophilic site for nucleophilic acyl substitution:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.

-

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst will exchange the methyl group for a different alkyl group.

-

Amidation: Reaction with amines will yield the corresponding amide.

Acidity of the Methylene Protons

The methylene protons situated between the ether oxygen and the ester carbonyl, and those adjacent to the ketone, exhibit a degree of acidity. However, the protons alpha to the ketone are expected to be more acidic and readily removed by a suitable base to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions.

Potential Synthesis Routes

While a specific, documented synthesis for this compound was not found in the surveyed literature, plausible synthetic strategies can be proposed based on established organic reactions.

Acetoacetic Ester Synthesis Analogue

A variation of the acetoacetic ester synthesis could be a viable route.[1][2][9][10][11] This would likely involve the reaction of a suitable precursor with a reagent that can introduce the acetoxyacetyl moiety.

Williamson Ether Synthesis Approach

A potential synthesis could involve the reaction of methyl glycolate with chloroacetone under basic conditions. The alkoxide of methyl glycolate would act as a nucleophile, displacing the chloride from chloroacetone.

Caption: Proposed Williamson Ether Synthesis Route.

Experimental Protocol: A General Procedure for Williamson Ether Synthesis

-

Deprotonation: To a solution of methyl glycolate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C. The reaction should be stirred under an inert atmosphere (e.g., nitrogen or argon) until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of methyl glycolate.

-

Nucleophilic Substitution: Add a solution of chloroacetone in the same solvent dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Research and Drug Development

As an α-keto ester, this compound is a valuable building block in medicinal chemistry and drug discovery.[5][6] The dual functionality allows for the construction of complex molecular architectures.

-

Scaffold for Heterocyclic Synthesis: The 1,3-dicarbonyl-like motif is a common precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

-

Bioisosteric Replacement: The α-keto ester moiety can serve as a bioisostere for other functional groups in lead optimization studies.

-

Versatile Intermediate: The ability to selectively react at either the ketone or the ester allows for a stepwise elaboration of the molecule, making it a versatile intermediate for the synthesis of target compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling this compound.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Handling: Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if irritation persists.

Conclusion

This compound is a promising, albeit not extensively documented, chemical entity. Its bifunctional nature presents numerous opportunities for synthetic chemists, particularly in the realm of drug discovery and development. This guide has consolidated the available information and provided a theoretical framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its full potential as a versatile building block.

References

-

Acetoacetic ester synthesis. In: Wikipedia. ; 2023. [Link]

-

Acetoacetic Ester Synthesis. Chemistry Steps. [Link]

-

Methyl 2-(2-oxopropoxy)acetate. PubChem. [Link]

-

Acetoacetic-Ester Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Chemistry Stack Exchange. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

- Novel heterocyclic synthons. Synthesis and properties of thia- and ....

-

Selective synthesis of methyl dithienyl-glycolates. AIR Unimi. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

Sources

- 1. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 2. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 3. Methyl 2-(2-oxopropoxy)acetate | C6H10O4 | CID 11701055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate (1009677-01-3) for sale [vulcanchem.com]

- 7. Methyl vinyl glycolate as a diverse platform molecule - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. One moment, please... [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl (2-oxopropoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2-oxopropoxy)acetate (CAS Number: 61363-66-4) is a bifunctional organic molecule incorporating both an ester and an α-keto ether moiety. This unique structural combination suggests a versatile reactivity profile, making it a potentially valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data for its characterization, and an exploration of its potential reactivity and applications in drug development.

Chemical Identity and Physical Properties

This compound is a relatively simple molecule with the chemical formula C6H10O4 and a molecular weight of 146.14 g/mol .[1] Its structure features a methyl ester group and an acetonyl group linked by an ether oxygen.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-(2-oxopropoxy)acetate | [1] |

| CAS Number | 61363-66-4 | [1] |

| Molecular Formula | C6H10O4 | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Canonical SMILES | CC(=O)COCC(=O)OC | [1] |

| InChIKey | NHVGUHQBLOOYQG-UHFFFAOYSA-N | [1] |

| XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Proposed Synthesis: Williamson Ether Synthesis

A robust and logical approach to the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2] In this proposed protocol, the sodium salt of methyl glycolate will be reacted with chloroacetone.

Rationale for Synthetic Strategy

The Williamson ether synthesis is selected due to its reliability and the ready availability of the starting materials. Methyl glycolate provides the methyl acetate backbone, and chloroacetone serves as the source of the 2-oxopropyl group. The reaction is designed to form the ether linkage by nucleophilic attack of the glycolate alkoxide on the primary carbon bearing the chlorine atom in chloroacetone.

Detailed Experimental Protocol

Materials:

-

Methyl glycolate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloroacetone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane. Add anhydrous THF to the flask.

-

Formation of the Sodium Glycolate: Dissolve methyl glycolate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). Allow the reaction mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium methyl glycolate alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C. Dissolve chloroacetone (1.1 equivalents) in anhydrous THF and add it dropwise to the alkoxide solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Workflow Diagram

Caption: Proposed Williamson Ether Synthesis Workflow.

Analytical Characterization: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ~2.2 | Singlet | 3H | H-1 (CH₃-C=O) | |

| ~3.8 | Singlet | 3H | H-6 (O-CH₃) | |

| ~4.2 | Singlet | 2H | H-4 (O-CH₂-C=O) | |

| ~4.3 | Singlet | 2H | H-2 (C-CH₂-O) | |

| ~205 | C-3 (Ketone C=O) | |||

| ~170 | C-5 (Ester C=O) | |||

| ~75 | C-2 (C-CH₂-O) | |||

| ~68 | C-4 (O-CH₂-C=O) | |||

| ~52 | C-6 (O-CH₃) | |||

| ~27 | C-1 (CH₃-C=O) |

-

Justification for ¹H NMR Predictions: The methyl protons of the acetonyl group (H-1) are expected to be a singlet around 2.2 ppm. The methylene protons adjacent to the ether oxygen and the ketone (H-2) and the methylene protons between the ether oxygen and the ester (H-4) are in different electronic environments and are predicted to be singlets around 4.3 and 4.2 ppm, respectively. The methyl ester protons (H-6) are anticipated to be a singlet around 3.8 ppm.

-

Justification for ¹³C NMR Predictions: The ketone carbonyl carbon (C-3) is expected to have a chemical shift around 205 ppm, while the ester carbonyl carbon (C-5) will be further upfield at approximately 170 ppm. The methylene carbons attached to the ether oxygen (C-2 and C-4) will be in the 68-75 ppm range. The methyl ester carbon (C-6) is predicted around 52 ppm, and the methyl carbon of the acetonyl group (C-1) will be the most upfield at roughly 27 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

| 1750-1735 | C=O stretch (ester) | Strong |

| 1725-1705 | C=O stretch (ketone) | Strong |

| 1200-1000 | C-O stretch (ether and ester) | Strong |

| 2960-2850 | C-H stretch (aliphatic) | Medium |

-

Justification: The presence of two strong carbonyl absorption bands will be a key feature. The ester carbonyl will likely appear at a slightly higher wavenumber than the ketone carbonyl.[3][4] The C-O stretching of the ether and ester functionalities will result in strong signals in the fingerprint region.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and the ether oxygen.

Predicted Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺ leading to a fragment at m/z = 115.

-

Loss of the acetonyl group (-CH₂C(O)CH₃): [M - 57]⁺ resulting in a fragment at m/z = 89.

-

Cleavage of the C-C bond alpha to the ketone: producing an acylium ion [CH₃CO]⁺ at m/z = 43 (likely the base peak).

-

McLafferty rearrangement is not possible for the ketone as there is no gamma-hydrogen.

Chemical Reactivity and Stability

The presence of both an ester and an α-keto group dictates the reactivity of this compound.

Reactivity of the Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield (2-oxopropoxy)acetic acid. Basic hydrolysis (saponification) is typically irreversible.

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

-

Amidation: Reaction with amines can form the corresponding amides.

Reactivity of the α-Keto Group

The ketone carbonyl is susceptible to nucleophilic attack. The adjacent ether oxygen may have a modest electronic influence.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

-

Formation of Hydrates and Hemiacetals: In the presence of water or alcohols, the ketone may exist in equilibrium with its hydrate or hemiacetal, respectively.

-

Reactions involving the α-protons: The protons on the methyl group (C-1) are acidic and can be removed by a strong base to form an enolate, which can then participate in various C-C bond-forming reactions.

A Representative Reaction Pathway

Caption: Potential Reactions of this compound.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are present in various biologically active molecules. α-Keto esters are recognized as important pharmacophores and synthetic intermediates in medicinal chemistry.[6][7]

-

Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The ester and ketone functionalities can be orthogonally modified to generate a diverse set of derivatives.

-

Enzyme Inhibitors: The α-keto ester moiety is a known feature in the design of inhibitors for various enzymes, particularly proteases. The electrophilic ketone can interact with nucleophilic residues in the active site of an enzyme.

-

Pro-drugs: The ester group could be utilized as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug containing a carboxylic acid. In vivo, esterases would cleave the ester to release the active carboxylic acid.

-

Bioisostere: The α-keto ether linkage could serve as a bioisosteric replacement for other functional groups in known drug molecules to fine-tune their activity, selectivity, or metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the presence of two versatile functional groups make it a valuable tool for the construction of more complex molecular architectures. While its biological properties remain to be explored, the known importance of the α-keto ester motif in drug design suggests that this compound and its derivatives are promising candidates for future research and development. This guide provides a foundational understanding to facilitate such investigations.

References

-

PubChem. Methyl 2-(2-oxopropoxy)acetate. National Center for Biotechnology Information. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

-

National Institutes of Health. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

-

MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]

-

Chemistry LibreTexts. Reactivity of Alpha Hydrogens. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). [Link]

-

Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Link]

-

ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubMed Central. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

ResearchGate. Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. [Link]

-

Pilott. Methyl Glycolate: Properties, Synthesis, and Applications in Organic Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

MDPI. Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin. [Link]

-

ResearchGate. CATALYTIC SYNTHESIS OF METHYL GLYCOLATE FROM GLYOXAL METHANOL SOLUTION OVER BASE CATALYSTS. [Link]

-

Journal of Applicable Chemistry. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... [Link]

-

PubMed. Accurate measurement of methyl 13C chemical shifts by solid-state NMR for the determination of protein side chain conformation: the influenza a M2 transmembrane peptide as an example. [Link]

Sources

- 1. Methyl 2-(2-oxopropoxy)acetate | C6H10O4 | CID 11701055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of Methyl (2-oxopropoxy)acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Methyl (2-oxopropoxy)acetate (CAS 61363-66-4).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra, this guide leverages established spectroscopic principles and predictive methodologies to offer a robust analytical framework. Furthermore, a detailed synthesis protocol is presented, providing critical context for the compound's preparation and potential impurities. The guide is structured to provide not only data but also expert interpretation, fostering a deeper understanding of the molecule's structural features and analytical behavior.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a ketone moiety. Its structure suggests potential utility as a building block in organic synthesis, possibly in the construction of more complex molecules for pharmaceutical or materials science applications. Accurate characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will systematically explore the predicted spectroscopic signature of this compound, offering insights into the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure

Caption: 2D Structure of this compound

Synthesis of this compound

The synthesis of this compound has been reported and provides valuable context for its spectroscopic analysis. The described method involves the hydration of an alkyne precursor.

Experimental Protocol

A solution of methyl (2-propynyloxy)acetate (0.44 mol) in 1.5 L of methanol is treated with mercury(II) acetate (44 mmol) and 3 ml of concentrated sulfuric acid. The mixture is then refluxed for one hour. After cooling to ambient temperature, the mixture is concentrated to a volume of 200 ml. The concentrated solution is then treated with 500 ml of 1 M HCl and extracted twice with 300 ml of dichloromethane (CH₂Cl₂). The combined organic extracts are dried, filtered, and concentrated. The final product is isolated by distillation.

Caption: Synthesis workflow for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | O-CH₃ (ester) |

| ~4.20 | Singlet | 2H | O-CH₂ -C=O |

| ~2.20 | Singlet | 3H | CH₃ -C=O |

| ~4.65 | Singlet | 2H | C=O-CH₂ -O |

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with four distinct singlets.

-

Ester Methyl Group (O-CH₃): The methyl group of the ester is expected to appear as a singlet around 3.75 ppm. This chemical shift is characteristic of methyl esters.

-

Methylene Group adjacent to Ester (O-CH₂-C=O): The methylene protons flanked by the ether oxygen and the ester carbonyl group are predicted to resonate as a singlet around 4.20 ppm. The deshielding effect of both adjacent oxygen and carbonyl groups results in a downfield shift.

-

Acetyl Methyl Group (CH₃-C=O): The methyl protons of the acetyl group are anticipated to produce a singlet at approximately 2.20 ppm, a typical region for methyl ketones.

-

Methylene Group adjacent to Ketone (C=O-CH₂-O): The methylene protons situated between the ketone carbonyl and the ether oxygen are predicted to be the most deshielded, with a singlet appearing around 4.65 ppm.

The absence of any splitting in the predicted spectrum is due to the lack of adjacent, non-equivalent protons for any of the proton environments.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~205 | C =O (ketone) |

| ~170 | C =O (ester) |

| ~75 | C=O-C H₂-O |

| ~68 | O-C H₂-C=O |

| ~52 | O-C H₃ (ester) |

| ~27 | C H₃-C=O |

Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

Ketone Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 205 ppm, which is characteristic for ketones.

-

Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is predicted to appear at a slightly more upfield position compared to the ketone, around 170 ppm.

-

Methylene Carbon (C=O-CH₂-O): The carbon of the methylene group between the ketone and the ether oxygen is expected to resonate around 75 ppm.

-

Methylene Carbon (O-CH₂-C=O): The methylene carbon adjacent to the ether oxygen and the ester carbonyl is predicted to be at approximately 68 ppm.

-

Ester Methyl Carbon (O-CH₃): The methyl carbon of the ester group is expected to have a chemical shift of around 52 ppm.

-

Acetyl Methyl Carbon (CH₃-C=O): The methyl carbon of the acetyl group is predicted to be the most upfield signal, at approximately 27 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1750-1735 | Strong | C=O stretch (ester) |

| ~1725-1705 | Strong | C=O stretch (ketone) |

| ~1250-1000 | Strong | C-O stretch (ester and ether) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

Interpretation of the Predicted Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the two carbonyl groups.

-

C=O Stretching Vibrations: Two distinct, strong absorption bands are predicted in the carbonyl region. The ester carbonyl stretch is expected at a slightly higher wavenumber (around 1750-1735 cm⁻¹) than the ketone carbonyl stretch (around 1725-1705 cm⁻¹). The presence of two sharp peaks in this region would be a strong indicator of the compound's structure.

-

C-O Stretching Vibrations: Strong absorption bands in the region of 1250-1000 cm⁻¹ are expected due to the C-O stretching vibrations of the ester and ether linkages.

-

C-H Stretching Vibrations: Medium intensity peaks between 2950 and 2850 cm⁻¹ are anticipated, corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 146.0579 (for C₆H₁₀O₄)

-

Major Predicted Fragments:

-

m/z = 115: [M - OCH₃]⁺

-

m/z = 103: [M - CH₃CO]⁺

-

m/z = 87: [M - COOCH₃]⁺

-

m/z = 73: [CH₂COOCH₃]⁺

-

m/z = 59: [COOCH₃]⁺

-

m/z = 43: [CH₃CO]⁺ (likely the base peak)

-

Interpretation of the Predicted Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to proceed through several characteristic pathways.

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester methoxy group would result in a fragment with m/z = 115.

-

Loss of an Acetyl Radical (•CH₃CO): Alpha-cleavage adjacent to the ketone carbonyl could lead to the loss of an acetyl radical, yielding a fragment at m/z = 103.

-

Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the ether oxygen and the methylene group of the acetate moiety would result in a fragment at m/z = 87.

-

Formation of the Acylium Ion ([CH₃CO]⁺): A very common fragmentation for methyl ketones is the formation of the acetyl cation at m/z = 43. This is often the most abundant ion (the base peak) in the spectrum.

-

Other Fragments: The fragments at m/z = 73 and 59 correspond to the [CH₂COOCH₃]⁺ and [COOCH₃]⁺ ions, respectively, arising from cleavages within the ester portion of the molecule.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical framework for researchers working with this compound. The inclusion of a detailed synthesis protocol further enhances the practical utility of this guide. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to confirm these findings with their own experimental data whenever possible. This document serves as a foundational resource to aid in the identification, characterization, and utilization of this compound in various scientific endeavors.

References

-

PubChem. Methyl 2-(2-oxopropoxy)acetate. National Center for Biotechnology Information. [Link][2]

- Advances in Synthetic Organic Chemistry and Methods Reported in US Patents.

Sources

IUPAC name and structure of "Methyl (2-oxopropoxy)acetate"

An In-depth Technical Guide: Methyl (2-oxopropoxy)acetate

Abstract

This compound is a bifunctional organic compound featuring both a ketone and a methyl ester functional group, linked by an ether moiety. This unique structural arrangement makes it a potentially versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its nomenclature, structure, physicochemical properties, and safety information based on available data. Furthermore, this document offers expert insights into logical synthetic pathways, predictable chemical reactivity, and potential applications in research and development, particularly for professionals in the fields of chemistry and drug discovery.

Nomenclature and Molecular Structure

A precise understanding of a molecule's identity is foundational to all subsequent scientific investigation. This section details the formal naming conventions, identifiers, and structural characteristics of this compound.

IUPAC Name and Synonyms

The systematic name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is methyl 2-(2-oxopropoxy)acetate .[1]

Commonly encountered synonyms in chemical databases and literature include:

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 61363-66-4 | [1][2] |

| PubChem CID | 11701055 | [1] |

| EC Number | 891-121-5 | [1] |

| InChIKey | NHVGUHQBLOOYQG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)COCC(=O)OC | [1] |

Molecular Structure

The structure of methyl 2-(2-oxopropoxy)acetate comprises a central ether oxygen connecting an acetonyl group (CH3C(=O)CH2-) to a methyl acetate group (-CH2C(=O)OCH3).

Caption: 2D structure of methyl 2-(2-oxopropoxy)acetate.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for methyl 2-(2-oxopropoxy)acetate, which are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Unit |

| Molecular Formula | C₆H₁₀O₄ | - |

| Molecular Weight | 146.14 | g/mol |

| Monoisotopic Mass | 146.05790880 | Da |

| XLogP3-AA (LogP) | -0.2 | - |

| Topological Polar Surface Area | 52.6 | Ų |

| Heavy Atom Count | 10 | - |

| Rotatable Bond Count | 5 | - |

Data sourced from PubChem CID 11701055.[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for methyl 2-(2-oxopropoxy)acetate are not extensively documented, its structure suggests a straightforward and logical synthetic approach based on fundamental organic reactions.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and industrially scalable approach to synthesizing this molecule is the Williamson ether synthesis. This classic reaction involves the coupling of an alkoxide with an organohalide. For this target molecule, the most efficient disconnection involves reacting the alkoxide of methyl glycolate with chloroacetone. This pathway is preferable to the alternative (reacting the enolate of acetone with methyl chloroacetate) as it avoids self-condensation of the acetone enolate and other side reactions.

Reaction: Methyl glycolate + Chloroacetone → Methyl 2-(2-oxopropoxy)acetate

Experimental Protocol (Hypothetical)

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl glycolate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution to deprotonate the hydroxyl group, forming the sodium salt of methyl glycolate. The reaction is allowed to stir for 30-60 minutes at this temperature.

-

Nucleophilic Substitution: Add a solution of chloroacetone (1.05 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified via vacuum distillation or column chromatography on silica gel to yield pure methyl 2-(2-oxopropoxy)acetate.

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The presence of two distinct carbonyl functionalities imparts a rich and controllable reactivity profile to methyl 2-(2-oxopropoxy)acetate, making it a valuable intermediate.

-

Ketone: The ketone is susceptible to nucleophilic attack by reagents such as Grignards, organolithiums, and reducing agents. It can also undergo reactions at its α-carbon via enolate formation.

-

Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol (under strong reducing conditions), or undergo transesterification.

-

Chemoselectivity: A key feature is the differential reactivity of the ketone versus the ester. Ketones are generally more electrophilic and reactive towards nucleophiles than esters. This allows for the selective modification of the ketone in the presence of the ester. For example, sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact[3]. This orthogonal reactivity is highly valuable in multi-step synthesis.

Potential Applications in Research and Development

While this specific molecule is not widely cited in application-focused literature, its structure is analogous to intermediates used in several key industries. Its bifunctional nature positions it as a versatile building block.

-

Pharmaceutical and Agrochemical Synthesis: Many biologically active molecules are complex heterocyclic structures. Keto-esters like methyl 2-(2-oxopropoxy)acetate are classic precursors for synthesizing substituted heterocycles (e.g., furans, pyrroles, pyridines) through condensation reactions with amines, hydrazines, or other nucleophiles. Its structure is related to intermediates used in the synthesis of fungicides and other crop protection agents[4].

-

Polymer Chemistry: The molecule could potentially be converted into a diol-acid or other monomer for the synthesis of specialty polyesters with tailored properties.

-

As a Synthetic Intermediate: The ability to selectively react at either the ketone or ester position makes it a useful starting material for creating more complex molecules with precise stereochemistry and functionality, similar to intermediates used in the synthesis of tryptamines and other complex targets[5].

Safety, Handling, and Storage

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 2-(2-oxopropoxy)acetate presents several hazards that require appropriate handling procedures.

GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

| Warning | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Warning | Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Warning | Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory Tract Irritation) | H335: May cause respiratory irritation[1] |

Data sourced from ECHA C&L Inventory via PubChem.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]

-

Engineering Controls: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11701055, Methyl 2-(2-oxopropoxy)acetate. Retrieved from [Link]

- Google Patents (n.d.). Synthesis of methyl 2-chloro-2-[(4R)-4-(2-oxopropyl)-2-oxoazetidin-1-yl]acetate.

-

ResearchGate (2023). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. Retrieved from [Link]

-

LookChem (n.d.). Exploring Methyl 2-(2-Methylphenyl)-2-Oxoacetate: Properties and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12698497, Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21249113, Methyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

-

AIR Unimi (2018). Selective synthesis of methyl dithienyl-glycolates. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21933618, Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11126698, Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

Chemistry Stack Exchange (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Retrieved from [Link]

Sources

- 1. Methyl 2-(2-oxopropoxy)acetate | C6H10O4 | CID 11701055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. innospk.com [innospk.com]

- 5. biosynth.com [biosynth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Unambiguous Identification of Methyl (2-oxopropoxy)acetate: A Comprehensive Guide to Nomenclature and Chemical Identifiers

For Immediate Release

This technical guide serves as a definitive resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key chemical identifiers for the compound "Methyl (2-oxopropoxy)acetate." Precise communication and accurate identification of chemical entities are paramount in scientific research and development. This document aims to mitigate ambiguity by consolidating various nomenclature systems and database identifiers associated with this compound.

Primary Nomenclature and Structural Representation

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, which provides a standardized and unambiguous representation of its chemical structure.

IUPAC Name: methyl 2-(2-oxopropoxy)acetate[1]

This name accurately describes the molecular structure, which consists of a methyl acetate backbone substituted with a 2-oxopropoxy group at the 2-position.

Structural Diagram

The relationship between the different functional groups can be visualized as follows:

Caption: Chemical structure of this compound.

Synonyms and Alternative Names

In scientific literature, patents, and commercial catalogs, a variety of synonyms and alternative names are used to refer to this compound. This section categorizes these names to provide clarity.

Systematic and Semi-Systematic Names

These names are derived from established chemical nomenclature rules but may vary in their level of detail or the specific rules applied.

-

methyl 2-(2-oxopropoxy)acetate : The preferred IUPAC name.[1]

-

(2-OXO-PROPOXY)-ACETIC ACID METHYL ESTER : A common variation that explicitly names the parent acid.[1]

-

(2-Oxo-propoxy)-acetic acid methylester : A slight variation in formatting.[1]

-

methyl 2-acetonyloxyacetate : A semi-systematic name where the "2-oxopropoxy" group is referred to as "acetonyloxy".[1]

Trivial and Other Names

This category includes names that are not strictly systematic but have appeared in various sources.

-

1-methyl-1'-methoxy-2,2'-oxydiacetaldehyde : This name is also listed as a synonym in chemical databases.[2][3]

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a set of unique identifiers is assigned to each chemical substance. The following table summarizes the key identifiers for this compound.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 61363-66-4 | [1][2][3] |

| PubChem CID | 11701055 | [1] |

| European Community (EC) Number | 891-121-5 | [1] |

| DSSTox Substance ID | DTXSID20470786 | [1][2][3] |

| InChI | InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | [1] |

| InChIKey | NHVGUHQBLOOYQG-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)COCC(=O)OC | [1] |

Experimental Protocols: Not Applicable

This guide focuses on the nomenclature and identification of this compound. Experimental protocols for its synthesis or use are beyond the scope of this document.

Conclusion

The accurate identification of chemical compounds is a critical foundation for all scientific endeavors. This guide provides a consolidated reference for the various names and identifiers associated with "this compound." By utilizing the IUPAC name and key identifiers such as the CAS Registry Number, researchers can ensure clarity in their work and facilitate effective communication within the scientific community. It is recommended to use the CAS number in conjunction with the IUPAC name in all publications and documentation to avoid ambiguity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11701055, Methyl 2-(2-oxopropoxy)acetate. Retrieved from [Link].

Sources

A Technical Guide to Methyl (2-oxopropoxy)acetate: Synthesis, Characterization, and Potential Applications

For researchers, scientists, and professionals in drug development, a deep understanding of novel chemical entities is paramount. This guide provides a comprehensive overview of Methyl (2-oxopropoxy)acetate, a bifunctional molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. While a detailed historical account of its specific discovery is not prominent in scientific literature, its structural motifs are rooted in the well-established chemistry of pyruvic acid and its esters, which have been a subject of study since the 19th century.

Jöns Jacob Berzelius first characterized pyruvic acid in 1835, laying the groundwork for the exploration of related α-keto acids and their derivatives[1][2]. The synthesis and properties of pyruvate esters have since been extensively investigated, with these compounds serving as crucial intermediates in various metabolic pathways and synthetic routes[1][3][4]. This compound can be considered a more complex derivative within this class, featuring both an α-keto and an ester functionality, making it a molecule of interest for constructing more elaborate chemical structures.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the foundation for its application in research and development. The key computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H10O4 | PubChem[5] |

| Molecular Weight | 146.14 g/mol | PubChem[5] |

| CAS Number | 61363-66-4 | PubChem[5] |

| IUPAC Name | methyl 2-(2-oxopropoxy)acetate | PubChem[5] |

| Synonyms | (2-OXO-PROPOXY)-ACETIC ACID METHYL ESTER, methyl 2-acetonyloxyacetate | PubChem[5] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[5] |

| Complexity | 130 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 5 | PubChem[6] |

Synthesis and Characterization

While a specific, named synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established Williamson ether synthesis. This method involves the reaction of a halo-ester with an alkoxide, a cornerstone of organic synthesis.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of methyl chloroacetate with the sodium salt of 1-hydroxy-2-propanone (hydroxyacetone). The workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Alkoxide Formation: To a solution of hydroxyacetone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete deprotonation and formation of the sodium alkoxide.

-

Nucleophilic Substitution: Methyl chloroacetate (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic peaks for the methyl protons of the acetate and the acetyl group, as well as the methylene protons of the ether linkage. 13C NMR would confirm the presence of the carbonyl carbons of the ester and ketone, in addition to the other carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not yet widely reported, its structural features suggest several potential applications in medicinal chemistry and drug development. The presence of both a ketone and an ester provides two reactive handles for further chemical modifications, making it a useful scaffold for building more complex molecules.

-

Building Block for Heterocyclic Synthesis: The α-keto ester moiety can participate in various condensation reactions to form heterocyclic structures, which are prevalent in many drug molecules.

-

Pro-drug Design: The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design to improve the pharmacokinetic properties of a drug candidate.

-

Intermediate in the Synthesis of Bioactive Molecules: Compounds containing similar structural motifs are intermediates in the synthesis of a variety of pharmaceuticals. For example, related acetate esters are used in the synthesis of kinase inhibitors and peptidomimetics[7]. The synthesis of tryptamines and antihistamines also involves intermediates with related structures[8][9]. The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of complex target molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[5].

-

H319: Causes serious eye irritation[5].

-

H335: May cause respiratory irritation[5].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While its own history is not extensively documented, it belongs to the well-studied class of α-keto acid esters. Its straightforward synthesis and bifunctional nature make it an attractive starting material for the creation of diverse and complex molecular architectures. Further research into the reactivity and biological activity of this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. (n.d.). Methyl 2-(2-oxopropoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of methyl 2-chloro-2-[(4R)-4-(2-oxopropyl)-2-oxoazetidin-1-yl]acetate. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyruvic acid. Retrieved from [Link]

-

Arnett, J. F., Larson, D. B., & McGlynn, S. P. (1973). Absorption and emission spectroscopy of pyruvic acids and pyruvate esters. Journal of the American Chemical Society, 95(23), 7599–7603. Retrieved from [Link]

-

Britannica. (n.d.). pyruvic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyruvic acid, methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl pyruvate. Retrieved from [Link]

-

Foschi, F., et al. (2018). Selective synthesis of methyl dithienyl-glycolates. AIR Unimi. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-acetoxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Pyruvic acid | Definition, Chemical Formula, & Function | Britannica [britannica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 2-(2-oxopropoxy)acetate | C6H10O4 | CID 11701055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate (1009677-01-3) for sale [vulcanchem.com]

- 8. biosynth.com [biosynth.com]

- 9. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]

In-Depth Technical Guide to the Theoretical Investigation of Methyl (2-oxopropoxy)acetate's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of Methyl (2-oxopropoxy)acetate. In the dynamic fields of chemical research and drug development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and stability. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the conformational landscape, vibrational properties, and spectroscopic signatures of this compound. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and providing researchers with a reliable workflow for the in silico characterization of this and other similarly complex organic molecules.

Introduction: The Significance of Molecular Structure in Drug Discovery

This compound, with its combination of ester, ketone, and ether functionalities, presents an interesting scaffold for chemical synthesis and potential biological applications.[1] Its molecular structure, characterized by several rotatable bonds, dictates its conformational flexibility, which in turn influences its interaction with biological targets. A detailed understanding of its preferred conformations, vibrational modes, and electronic distribution is crucial for rational drug design and development.